molecular formula C7H7BrINO B8416673 3-Bromomethyl-5-iodo-2-methoxypyridine

3-Bromomethyl-5-iodo-2-methoxypyridine

Cat. No.: B8416673
M. Wt: 327.94 g/mol
InChI Key: HUCPLTHAOVOFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromomethyl-5-iodo-2-methoxypyridine is an organic compound with the molecular formula C7H7BrINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromomethyl, iodo, and methoxy functional groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-5-iodo-2-methoxypyridine typically involves the bromination and iodination of 2-methoxy-pyridine. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-5-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide yields 3-azidomethyl-5-iodo-2-methoxy-pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-5-iodo-2-methoxy-pyridine .

Scientific Research Applications

3-Bromomethyl-5-iodo-2-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromomethyl-5-iodo-2-methoxypyridine depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. In coupling reactions, the iodo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodo-3-methoxypyridine
  • 3-Bromo-5-methoxypyridine
  • 5-Bromo-3-iodo-2-methoxy-pyridine

Uniqueness

3-Bromomethyl-5-iodo-2-methoxypyridine is unique due to the presence of both bromomethyl and iodo groups, which provide versatility in chemical reactions. This combination allows for a wide range of synthetic applications, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

3-(bromomethyl)-5-iodo-2-methoxypyridine

InChI

InChI=1S/C7H7BrINO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3

InChI Key

HUCPLTHAOVOFFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)I)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution containing 5-iodo-3-methyl-2-methoxy-pyridine (1.00 g, 4.00 mmol) and NBS (0.78 g, 4.40 mmol) in CCl4 (20 mL) is warmed to reflux. AIBN is added in 5 mg portions (0.03 mmol) every hour. After 3 h, the reaction mixture is cooled and then concentrated in vacuo. The residue is dissolved in EtOAc (150 mL) and washed successively with aqueous Na2S2O3 (100 mL), water (100 mL), brine then dried over anhydrous Na2SO4, filtered and concentrated. The crude product ispurified by silica gel flash column chromatography (hexane/diethyl ether, 19:1) to provide 0.72 g (55%) of the title compound as a white solid. 1H NMR (300 MHz, CDCl3) δ3.97 (s, 3H), 4.38 (s, 2H), 7.83 (d, J=2.2 Hz, 1H), 8.27 (d, J=2.2 Hz, 1H) ppm; MS (EI): m/z 327 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

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